Enhanced Lipophilicity Relative to Primary Amine Analog
Methyl 5-[(methylamino)methyl]furan-2-carboxylate exhibits a higher calculated LogP (0.515) compared to its primary amine analog, methyl 5-(aminomethyl)furan-2-carboxylate (estimated LogP ~ -0.30) [1]. This difference, attributable to the N-methyl substitution, translates to an approximately 6.5-fold greater predicted octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.515 (calculated) |
| Comparator Or Baseline | Methyl 5-(aminomethyl)furan-2-carboxylate, LogP ~ -0.30 (estimated) |
| Quantified Difference | Δ LogP ≈ +0.815; approximately 6.5× higher partition coefficient |
| Conditions | Calculated LogP values using XLogP3 or similar algorithm (no experimental LogP available) |
Why This Matters
Higher LogP correlates with improved membrane permeability, which is a critical parameter for selecting building blocks intended for cell-based assays or in vivo studies.
- [1] ChemBase. Methyl 5-(aminomethyl)furan-2-carboxylate. ChemBase ID: 91331. http://www.chembase.cn/molecule-91331.html View Source
